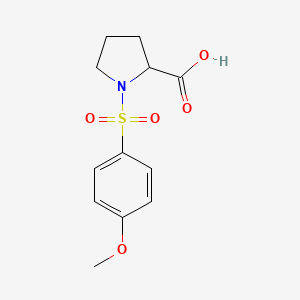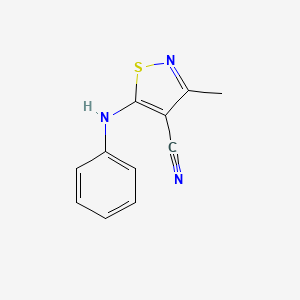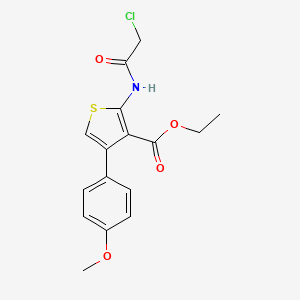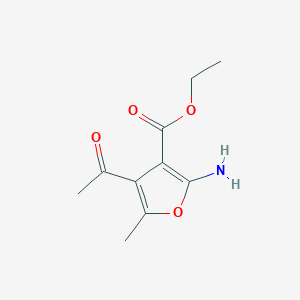![molecular formula C29H24O12 B1622444 3,4,5-三羟基-1,8-双(3,5,7-三羟基-3,4-二氢-2H-色烯-2-基)苯并[7]环庚烯-6-酮 CAS No. 31701-93-6](/img/structure/B1622444.png)
3,4,5-三羟基-1,8-双(3,5,7-三羟基-3,4-二氢-2H-色烯-2-基)苯并[7]环庚烯-6-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
异茶黄素是一种存在于红茶中的多酚类化合物。它是茶黄素的一种,茶黄素是在茶叶中儿茶素的酶促氧化过程中形成的。 茶黄素,包括异茶黄素,以其抗氧化特性而闻名,并有助于红茶的颜色和风味 .
科学研究应用
异茶黄素有几个科学研究应用,包括:
作用机制
异茶黄素的作用机制涉及其抗氧化特性。 它通过清除自由基并减少细胞的氧化应激而起作用 . 所涉及的分子靶点和途径包括抑制活性氧(ROS)和调节与炎症和细胞存活相关的信号通路 .
生化分析
Biochemical Properties
Isotheaflavin plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a potential inhibitor of coronavirus hemagglutinin-esterase, showing better binding energy compared to other compounds . This interaction is crucial as it can potentially inhibit the virus’s ability to bind to host cells, thereby preventing infection. Additionally, Isotheaflavin exhibits strong antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress in cells .
Cellular Effects
Isotheaflavin has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, Isotheaflavin has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest . It also affects the expression of genes involved in inflammation, thereby reducing inflammatory responses in cells . Furthermore, Isotheaflavin enhances cellular metabolism by promoting the activity of enzymes involved in energy production and detoxification processes .
Molecular Mechanism
The molecular mechanism of Isotheaflavin involves several binding interactions with biomolecules. It binds to specific sites on enzymes and proteins, leading to their inhibition or activation. For instance, Isotheaflavin inhibits the activity of hemagglutinin-esterase by binding to its active site, thereby preventing the virus from attaching to host cells . Additionally, Isotheaflavin modulates gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth, inflammation, and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Isotheaflavin change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as high temperatures or extreme pH levels . Long-term studies have shown that Isotheaflavin maintains its antioxidant and anti-inflammatory properties over time, but its efficacy may decrease due to gradual degradation . In vitro and in vivo studies have also demonstrated that Isotheaflavin can have long-term effects on cellular function, including sustained inhibition of cancer cell growth and prolonged reduction of inflammation .
Dosage Effects in Animal Models
The effects of Isotheaflavin vary with different dosages in animal models. At low doses, Isotheaflavin exhibits beneficial effects such as antioxidant activity and reduction of inflammation . At high doses, it can cause toxic or adverse effects, including liver damage and gastrointestinal disturbances . Threshold effects have been observed, where the beneficial effects of Isotheaflavin plateau at a certain dosage, and any further increase in dosage does not result in additional benefits .
Metabolic Pathways
Isotheaflavin is involved in several metabolic pathways. It interacts with enzymes and cofactors involved in the metabolism of flavonoids and other polyphenolic compounds . Isotheaflavin can affect metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of metabolites involved in energy production, detoxification, and biosynthesis . Additionally, Isotheaflavin can influence the expression of genes encoding metabolic enzymes, thereby altering the overall metabolic profile of cells .
Transport and Distribution
Isotheaflavin is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, Isotheaflavin can accumulate in specific compartments or organelles, depending on its interactions with targeting signals and post-translational modifications . This localization is crucial for its activity, as it allows Isotheaflavin to exert its effects in specific cellular contexts .
Subcellular Localization
The subcellular localization of Isotheaflavin is essential for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, Isotheaflavin can localize to the nucleus, where it interacts with transcription factors and other regulatory proteins to modulate gene expression . It can also accumulate in the mitochondria, where it enhances the activity of enzymes involved in energy production and detoxification . The precise localization of Isotheaflavin within cells is critical for its ability to exert its biochemical and cellular effects.
准备方法
异茶黄素可以通过儿茶素的酶促氧化合成,特别是表儿茶素和没食子儿茶素没食子酸酯。 此过程涉及使用多酚氧化酶和过氧化物酶,它们催化儿茶素的氧化和随后的二聚化 . 茶黄素的工业生产方法,包括异茶黄素,通常包括从绿茶中提取茶多酚,然后使用固定化多酚氧化酶系统进行酶促氧化 .
化学反应分析
异茶黄素经历几种类型的化学反应,包括:
氧化: 异茶黄素形成的主要反应是儿茶素的酶促氧化.
这些反应中常用的试剂和条件包括多酚氧化酶、过氧化物酶以及控制的pH值和温度条件,以优化酶活性 . 这些反应形成的主要产物是茶黄素和茶红素,它们是红茶中的主要色素 .
相似化合物的比较
异茶黄素与其他茶黄素相似,例如茶黄素、茶黄素-3-没食子酸酯和茶黄素-3'-没食子酸酯。 这些化合物共享一个共同的苯并环庚三烯核心结构,但在没食子酸基团的数量和位置上有所不同 . 异茶黄素因其特定的结构取向及其独特的抗氧化和细胞毒特性而独一无二 .
类似的化合物包括:
- 茶黄素
- 茶黄素-3-没食子酸酯
- 茶黄素-3'-没食子酸酯
- 茶黄素-3,3'-二没食子酸酯
- 新茶黄素
- 茶黄素酸酯
- 茶黄素酸
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway of Isotheaflavin involves the condensation of two molecules of catechin. This reaction is catalyzed by a polyphenol oxidase enzyme. The resulting product is then oxidized to form Isotheaflavin.", "Starting Materials": [ "Catechin", "Polyphenol oxidase enzyme" ], "Reaction": [ "Step 1: Condensation of two molecules of catechin catalyzed by polyphenol oxidase enzyme", "Step 2: Oxidation of resulting product to form Isotheaflavin" ] } | |
CAS 编号 |
31701-93-6 |
分子式 |
C29H24O12 |
分子量 |
564.5 g/mol |
IUPAC 名称 |
3,4,5-trihydroxy-8-[(2R,3S)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]-1-[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]benzo[7]annulen-6-one |
InChI |
InChI=1S/C29H24O12/c30-11-3-17(32)15-8-21(36)28(40-23(15)5-11)10-1-13-14(7-20(35)27(39)25(13)26(38)19(34)2-10)29-22(37)9-16-18(33)4-12(31)6-24(16)41-29/h1-7,21-22,28-33,35-37,39H,8-9H2,(H,34,38)/t21-,22+,28+,29+/m0/s1 |
InChI 键 |
IPMYMEWFZKHGAX-XDPYCTQPSA-N |
手性 SMILES |
C1[C@@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=O)C(=C4C(=C3)C(=CC(=C4O)O)[C@@H]5[C@@H](CC6=C(C=C(C=C6O5)O)O)O)O)O |
SMILES |
C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC4=C(C(=C(C=C4C5C(CC6=C(C=C(C=C6O5)O)O)O)O)O)C(=O)C(=C3)O)O |
规范 SMILES |
C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=O)C(=C4C(=C3)C(=CC(=C4O)O)C5C(CC6=C(C=C(C=C6O5)O)O)O)O)O |
产品来源 |
United States |
Q1: What is isotheaflavin and how is it formed?
A1: Isotheaflavin is a polyphenolic pigment found in black tea. It is an isomer of theaflavin, another major black tea pigment. Isotheaflavin is formed during the enzymatic oxidation and dimerization of flavan-3-ols, specifically (-)-epicatechin and (-)-epigallocatechin, during the tea fermentation process [, , ].
Q2: Has isotheaflavin shown any promising biological activities?
A3: While research on isotheaflavin is still in its early stages, some studies indicate potential biological activity. For instance, isotheaflavin-3′-O-gallate, a gallated derivative of isotheaflavin, has demonstrated notable binding affinity to the main protease (3CLpro) of SARS-CoV-2 in silico, suggesting its potential as an antiviral agent []. Further research is needed to confirm these findings and explore its effectiveness in vivo.
Q3: How does the structure of isotheaflavin compare to other theaflavins, and how does this affect their formation?
A4: Theaflavins, including isotheaflavin, differ in the position and number of galloyl groups attached to their core structure. These structural variations significantly impact their formation during tea fermentation. For example, the presence of a galloyl group at the 3-position of the flavan-3-ol precursor is crucial for theaflavin formation. Moreover, the configuration of the flavan-3-ol precursor at the 2,3-position (cis vs. trans) influences the yield of different theaflavin isomers [].
Q4: Are there any studies on the cytotoxic activity of isotheaflavin or its derivatives?
A5: While information specifically on isotheaflavin is limited, research on theaflavin digallates, closely related compounds, suggests potential cytotoxic activity against cancer cells. One study investigated the effects of theaflavin digallates extracted from black tea on Chinese Hamster Ovary cells (CHOK1) and Rat Glioma cells (C-6), revealing cytotoxic effects in both cell lines [, ]. This finding highlights the need for further investigation into the potential anticancer properties of isotheaflavin and its derivatives.
Q5: What methods are used to analyze and characterize isotheaflavin?
A6: Isotheaflavin can be isolated from black tea using solvent extraction followed by various chromatographic techniques, including Sephadex LH-20 chromatography []. Its structural characterization involves spectroscopic methods like 1D and 2D NMR spectroscopy, which help elucidate the compound's structure and confirm its identity [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![(5E)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B1622368.png)








